

Application of 4-Amino-6-chloropyrimidine-5-carbonitrile in Anticancer Drug Discovery

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Compound of Interest

Compound Name: 4-Amino-6-chloropyrimidine-5-carbonitrile

Cat. No.: B1279933

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Introduction

4-Amino-6-chloropyrimidine-5-carbonitrile is a versatile heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the discovery of novel anticancer agents. Its unique structural features, including the reactive chlorine atom at the 6-position and the amino group at the 4-position, provide multiple points for chemical modification, enabling the synthesis of diverse libraries of derivatives. This pyrimidine-5-carbonitrile core is a key pharmacophore in the design of inhibitors targeting various protein kinases, which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.

Derivatives of **4-amino-6-chloropyrimidine-5-carbonitrile** have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of receptor tyrosine kinases (RTKs) and other key enzymes in oncogenic signaling pathways.^[1] This application note provides an overview of the utility of this scaffold, summarizes the anticancer activity of its derivatives, and provides detailed protocols for their synthesis and biological evaluation.

Key Applications in Anticancer Drug Discovery

- Scaffold for Kinase Inhibitors:** The pyrimidine ring is a well-established "hinge-binding" motif in kinase inhibitors. The 4-amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, while the substituents at the 6-position can be modified to achieve potency and selectivity.^{[2][3][4][5]}

- VEGFR-2 Inhibition: Several pyrimidine-5-carbonitrile derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients.[6]
- EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another important target for anticancer therapy. Novel pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors of EGFR and other signaling molecules like COX-2, demonstrating a multi-targeted approach to cancer treatment.[7]
- PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is frequently dysregulated in cancer. Derivatives of the pyrimidine-5-carbonitrile scaffold have been shown to inhibit key components of this pathway, such as PI3K and AKT, leading to the induction of apoptosis in cancer cells.[8][9]
- Induction of Apoptosis: A common downstream effect of the inhibition of these critical signaling pathways is the induction of programmed cell death, or apoptosis. Many potent derivatives have been shown to trigger apoptosis by activating caspases and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various pyrimidine-5-carbonitrile derivatives reported in the literature.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives against Various Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)
9d	HCT-116	1.14	Sorafenib	>10
11e	HCT-116	2.11	Sorafenib	>10
12b	HCT-116	1.89	Sorafenib	>10
12d	MCF-7	10.33	Sorafenib	>10
4e	Colo 205	1.66	-	-
4f	Colo 205	1.83	-	-
Compound 2	MCF-7	0.013	-	-
Compound XX	EC-109	1.42-6.52	-	-

Data extracted from multiple sources demonstrating the potent cytotoxic effects of various derivatives.[6][7][10]

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

Compound ID	Target Kinase	IC50 (µM)	Reference Compound	IC50 (µM)
11c	VEGFR-2	1.38	Sorafenib	0.19
11e	VEGFR-2	0.61	Sorafenib	0.19
12b	VEGFR-2	0.53	Sorafenib	0.19
12c	VEGFR-2	0.74	Sorafenib	0.19
1c	PI3K δ	0.0034	Duvelisib	0.0025
7f	PI3K δ	6.99	-	-
7f	PI3K γ	4.01	-	-
7f	AKT-1	3.36	-	-

Data highlighting the potent and selective kinase inhibitory activity of synthesized derivatives.

[6][9]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile

This protocol describes the synthesis of the core scaffold from 4,6-dichloropyrimidine-5-carbonitrile.

Materials:

- 4,6-dichloropyrimidine-5-carbonitrile
- Dioxane
- Methanol solution of ammonia (7 N)
- Tetrahydrofuran (THF)
- Hexane
- Ethyl acetate
- Ice bath
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Suspend 4,6-dichloropyrimidine-5-carbonitrile (e.g., 4.8 g, 27.59 mmol) in dioxane (30 mL) in a round-bottom flask.
- Cool the mixture to 0 °C in an ice bath.

- Slowly add a 7 N methanol solution of ammonia (20 mL, 140 mmol) dropwise over 20 minutes while maintaining the temperature at 0 °C.
- Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.
- Remove the solvent by rotary evaporation.
- Redissolve the crude product in THF. A precipitate may form.
- Collect the precipitate by filtration and wash it with additional THF.
- Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purify the resulting residue using silica gel column chromatography with a hexane-ethyl acetate gradient (e.g., 20%-80%) to yield the pure **4-amino-6-chloropyrimidine-5-carbonitrile** as a white solid.[11]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., HCT-116, MCF-7)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Test compounds dissolved in DMSO

- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
- DMSO
- 96-well plates
- CO2 incubator (37 °C, 5% CO2)
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
- Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.
- After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Sorafenib).
- Incubate the plates for 48-72 hours.
- Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a general method to assess the inhibitory activity of compounds against a specific kinase.

Materials:

- Recombinant human VEGFR-2 kinase
- Kinase buffer
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- Test compounds dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
- White, opaque 96-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate peptide in each well of a 96-well plate.
- Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP

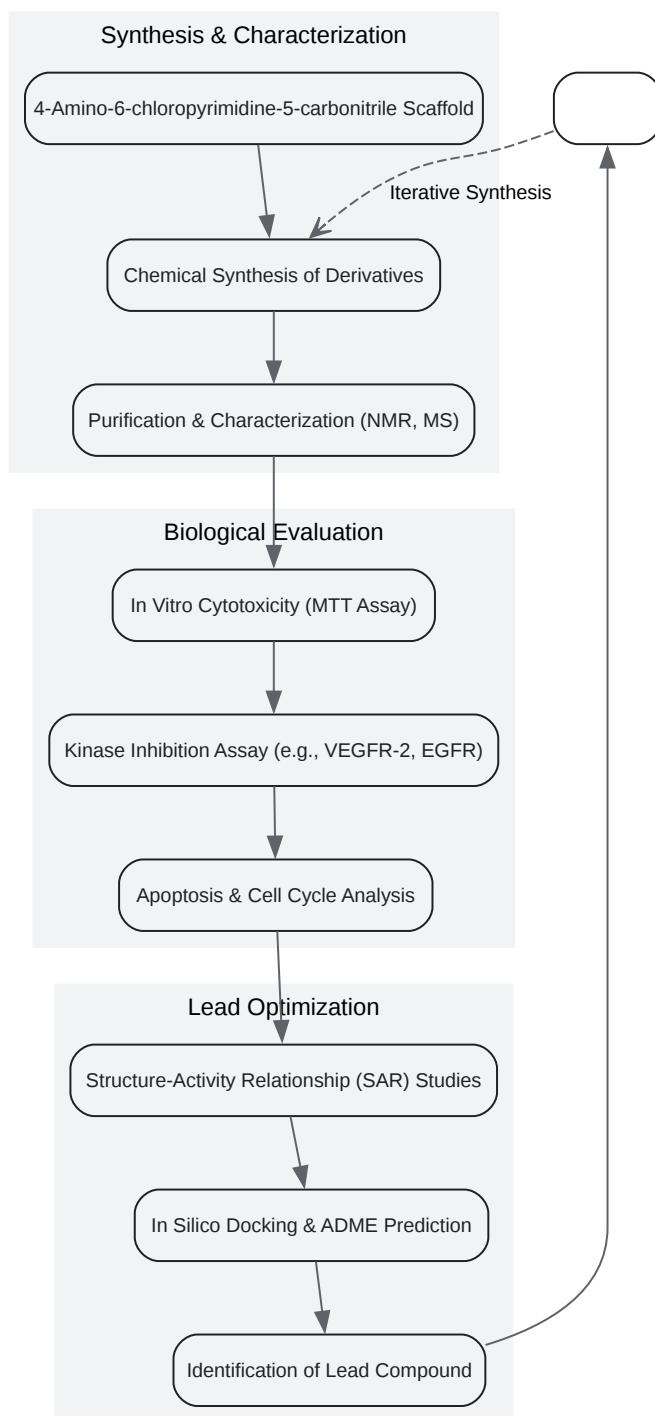
remaining in the well, which is inversely correlated with kinase activity.

- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[6\]](#)

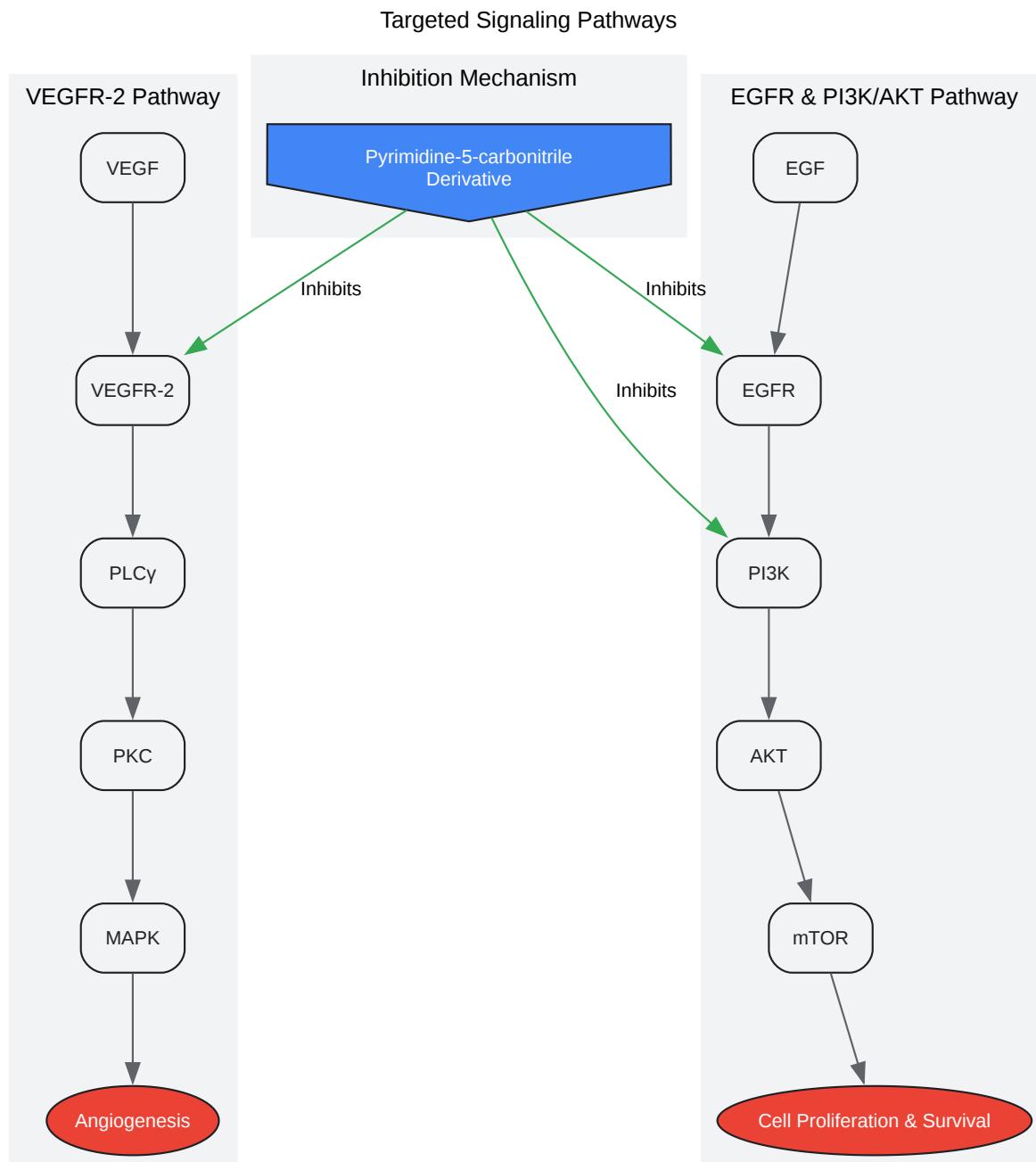
Visualizations

Signaling Pathways and Experimental Workflow

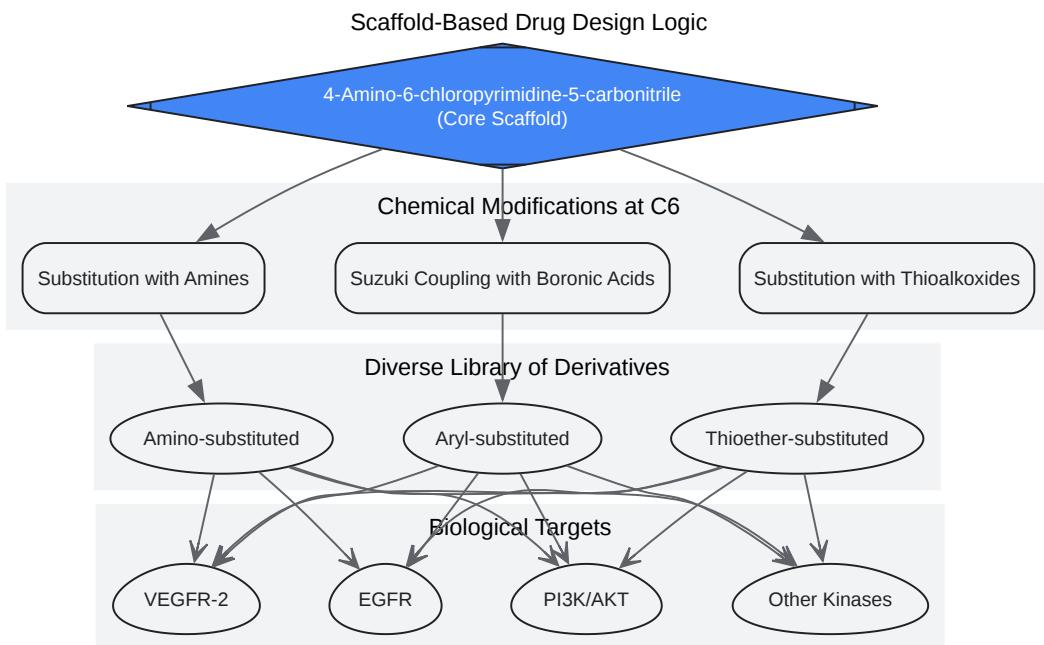
Experimental Workflow for Anticancer Drug Discovery

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Caption: Workflow for discovery of anticancer drugs using the pyrimidine scaffold.

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Caption: Inhibition of key oncogenic signaling pathways by pyrimidine derivatives.



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Caption: Logic of generating diverse kinase inhibitors from a common scaffold.

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